Sultopride hydrochloride Sultopride hydrochloride A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent.
Brand Name: Vulcanchem
CAS No.: 23694-17-9
VCID: VC0544229
InChI: InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
SMILES: CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
Molecular Formula: C17H27ClN2O4S
Molecular Weight: 390.9 g/mol

Sultopride hydrochloride

CAS No.: 23694-17-9

Cat. No.: VC0544229

Molecular Formula: C17H27ClN2O4S

Molecular Weight: 390.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sultopride hydrochloride - 23694-17-9

Specification

CAS No. 23694-17-9
Molecular Formula C17H27ClN2O4S
Molecular Weight 390.9 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
Standard InChI Key IGOWMQPOGQYFFM-UHFFFAOYSA-N
SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
Appearance Solid powder

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

Sultopride hydrochloride (C₁₇H₂₆N₂O₄S·HCl) is a racemic compound with a molecular weight of 390.93 g/mol . The base form, sultopride, has a molecular formula of C₁₇H₂₆N₂O₄S and a weight of 354.47 g/mol, comprising 57.60% carbon, 7.39% hydrogen, 7.90% nitrogen, 18.05% oxygen, and 9.04% sulfur . Its structure includes a substituted benzamide core with an ethylsulfonyl moiety and a pyrrolidinylmethyl group, contributing to its dopamine receptor affinity . The hydrochloride salt enhances solubility, achieving 2 mg/mL in aqueous solutions .

Table 1: Molecular Properties of Sultopride Hydrochloride

PropertyValue
Molecular FormulaC₁₇H₂₆N₂O₄S·HCl
Molecular Weight390.93 g/mol
Solubility2 mg/mL in water
Storage Conditions−20°C, desiccated
Optical ActivityRacemic (±)

Pharmacological Profile

Mechanism of Action

Sultopride exerts antipsychotic effects via high-affinity antagonism of dopamine D₂ (IC₅₀ = 4.5 nM) and D₃ (Kᵢ = 3.8 nM) receptors . Unlike typical antipsychotics, it exhibits minimal affinity for serotonin or adrenergic receptors, reducing the risk of sedative or hypotensive side effects. Notably, it binds to GHB receptors, a feature shared with amisulpride and sulpiride, though the clinical implications remain unclear .

Pharmacokinetics

Sultopride crosses the blood-brain barrier efficiently, with plasma concentrations correlating linearly with doses up to 800 mg/day . Its elimination half-life is approximately 8–12 hours, supporting twice-daily dosing. Renal excretion accounts for 60–70% of clearance, necessitating dose adjustments in patients with impaired kidney function .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability>80% (oral)
Protein Binding40–45%
Half-Life8–12 hours
Renal Excretion60–70%

Clinical Applications

Schizophrenia Management

Sultopride is approved in Europe and Asia for acute and chronic schizophrenia. Clinical trials demonstrate efficacy at 400–800 mg/day, reducing positive symptoms (e.g., hallucinations) within 2–4 weeks . A double-blind study comparing sultopride to haloperidol reported comparable symptom reduction but fewer extrapyramidal side effects (EPS) with sultopride .

Off-Label Uses

Emerging evidence supports its use in aggressive behavior (400–600 mg/day) and treatment-resistant psychosis when combined with clozapine . Case reports highlight utility in catatonic schizophrenia, where it ameliorates motor abnormalities without exacerbating negative symptoms .

ReactionIncidence
Extrapyramidal Symptoms15–20%
Hyperprolactinemia25–30%
Torsades de Pointes<1%
Sedation10–15%

Drug Interactions and Contraindications

Pharmacodynamic Interactions

Concomitant use with QT-prolonging agents (e.g., fluoroquinolones) exacerbates arrhythmia risk . CNS depressants, including opioids, potentiate sedation and respiratory depression.

Contraindications

Absolute contraindications include phaeochromocytoma, porphyria, and severe bradycardia . Caution is advised in Parkinson’s disease due to D₂ receptor antagonism exacerbating motor symptoms.

Recent Advances and Future Directions

Receptor Occupancy Studies

In vivo imaging reveals 70–80% D₂ receptor occupancy at therapeutic doses, balancing efficacy and EPS risk . Ongoing research explores its GHB receptor interactions for novel applications in anxiety disorders.

Formulation Development

Intramuscular formulations enable rapid agitation control, achieving peak plasma levels within 30 minutes . Nanoparticle-based delivery systems are under investigation to enhance CNS targeting and reduce cardiac exposure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator